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molecular formula C17H17BrSi B8745399 Silane, (10-bromo-9-anthracenyl)trimethyl- CAS No. 89811-60-9

Silane, (10-bromo-9-anthracenyl)trimethyl-

Cat. No. B8745399
M. Wt: 329.3 g/mol
InChI Key: RPICGIFOMBHAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365198B2

Procedure details

Under an argon atmosphere, the temperature of a solution of 9,10-dibromoanthracene (5 g, 15 mmol) in dry-THF (50 ml) was cooled to −69° C., and t-butyllithium (18 mmol) was dropped to the solution. After the mixture had been stirred for 3 hours, chlorotrimethylsilane (3 ml, 22.5 mmol) was added to the mixture, and the whole was stirred at −69° C. for an additional 3 hours. After the temperature of the resultant had been increased to room temperature, the resultant was quenched with sodium bicarbonate water, extracted with toluene, and dried with sodium sulfate. Then, the solvent was removed by distillation. The residue was dispersed and washed with hexane, the insoluble matter was removed, and the filtrate was condensed. The condensate was washed with ethanol, and was then subjected to silica gel column chromatography, whereby 1 g of 9-bromo-10-trimethylsilylanthracene was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[C:8]([C:9](Br)=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.C([Li])(C)(C)C.Cl[Si:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1>[Br:1][C:2]1[C:3]2[C:8]([C:9]([Si:23]([CH3:26])([CH3:25])[CH3:24])=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 mmol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-69 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the whole was stirred at −69° C. for an additional 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the temperature of the resultant had been increased to room temperature
CUSTOM
Type
CUSTOM
Details
the resultant was quenched with sodium bicarbonate water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
The residue was dispersed
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed
CUSTOM
Type
CUSTOM
Details
condensed
WASH
Type
WASH
Details
The condensate was washed with ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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